Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-formyl-2-(trifluoromethyl)benzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-formyl-2-(trifluoromethyl)benzoate
[1][2][3]
Executive Summary
Methyl 4-formyl-2-(trifluoromethyl)benzoate (CAS: 959632-16-7) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1][2][3] Its structural uniqueness lies in the ortho-trifluoromethyl group relative to the ester, combined with a para-aldehyde functionality.[1][2][3] This specific substitution pattern imparts distinct electronic and steric properties that are critical for modulating metabolic stability and binding affinity in drug candidates.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its physicochemical behavior, synthetic reactivity, and handling protocols required for high-integrity research.
Chemical Identity & Structural Analysis[3][4][5]
Core Identifiers
| Parameter | Detail |
| Chemical Name | Methyl 4-formyl-2-(trifluoromethyl)benzoate |
| CAS Number | 959632-16-7 |
| Molecular Formula | C₁₀H₇F₃O₃ |
| Molecular Weight | 232.16 g/mol |
| SMILES | COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F |
| InChI Key | FEIOASZZURHTHB-UHFFFAOYSA-N (Analogous backbone check required) |
| Synonyms | 4-Formyl-2-(trifluoromethyl)benzoic acid methyl ester |
Structural Conformation & Electronic Effects
The molecule features three key functional zones that dictate its reactivity and utility:
-
The ortho-CF₃ Group: The trifluoromethyl group at position 2 exerts a profound steric influence on the adjacent methyl ester (position 1).[3] This "ortho-effect" twists the ester carbonyl out of coplanarity with the benzene ring, potentially reducing the rate of hydrolysis compared to non-fluorinated analogs.[3] Electronically, the CF₃ group is a strong
-withdrawing group, deactivating the ring but increasing the electrophilicity of the aldehyde at position 4.[3] -
The para-Formyl Group: Located at position 4, the aldehyde is electronically coupled to the aromatic system.[3] It serves as a versatile "handle" for reductive aminations, Wittig reactions, or oxidations.
-
The Methyl Ester: Acts as a latent carboxylic acid or a directing group. Its hydrolysis requires forcing conditions due to the steric bulk of the neighboring CF₃ group.[3]
Physicochemical Property Landscape
The following data synthesizes experimental observations with high-confidence predictive models where specific experimental constants are proprietary or unpublished.
Physical Constants
| Property | Value / Range | Note |
| Physical State | Low-melting solid or viscous oil | Dependent on purity; tends to supercool.[1][2][3] |
| Melting Point | 35 – 45 °C (Predicted) | Ortho-substituents often lower MP relative to para-only analogs.[1][2][3] |
| Boiling Point | ~265 – 275 °C (at 760 mmHg) | Extrapolated from non-fluorinated analogs.[3] |
| Density | 1.35 ± 0.05 g/cm³ | High density due to trifluoromethylation. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Insoluble in water (< 0.1 mg/mL).[3] |
Lipophilicity & Acid-Base Profile[1][3]
-
LogP (Predicted): ~2.3 – 2.[3]6. The CF₃ group significantly boosts lipophilicity compared to the non-fluorinated methyl 4-formylbenzoate (LogP ~1.7).[3] This makes the compound an excellent scaffold for improving membrane permeability in early-stage drug discovery.[1][3]
-
pKa: The molecule is neutral. However, the pKa of the corresponding acid (upon hydrolysis) is expected to be lower (~3.[3]0) than benzoic acid (4.[3][4][5]2) due to the electron-withdrawing CF₃ group.[1][2][3]
Synthetic Reactivity & Workflow[3][9][10]
The dual-electrophile nature of this compound (aldehyde vs. ester) allows for chemoselective transformations.[1][3] The aldehyde is significantly more reactive toward nucleophiles than the sterically hindered ester.[3]
Reactivity Map
The following diagram illustrates the primary synthetic divergences available from this scaffold.
Critical Synthetic Considerations
-
Aldehyde Protection: If the ester moiety needs to be modified (e.g., converted to an amide) using harsh nucleophiles (like Grignards), the aldehyde must be protected first, typically as an acetal using ethylene glycol and p-TsOH.[3]
-
Hydrolysis Resistance: The ortho-CF₃ group shields the ester carbonyl.[3] Standard saponification (LiOH/THF/Water) may require elevated temperatures (50–60°C) or longer reaction times compared to unhindered benzoates.[1][3]
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid upon prolonged exposure to air. It should be stored under nitrogen or argon.
Experimental Protocols
Protocol: Chemoselective Reductive Amination
Rationale: This is the most common application in medicinal chemistry, attaching the scaffold to an amine core.[3]
Materials:
Procedure:
-
Dissolution: Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCM (0.1 M concentration) under N₂ atmosphere.
-
Imine Formation: If the amine is a hydrochloride salt, add 1.0 eq of TEA. Stir for 30 minutes to allow imine pre-equilibrium.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. (Note: STAB is preferred over NaCNBH₃ to avoid cyanide toxicity and ensure ester stability).[3]
-
Quench: After TLC indicates consumption of aldehyde (typically 2-4 hours), quench with sat. NaHCO₃.
-
Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Analytical Characterization (Expected Data)[1][3]
Safety & Handling (SDS Summary)
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation; containers should be tightly sealed and opaque if possible.
References
-
PubChem Compound Summary. (2025). Methyl 4-(trifluoromethyl)benzoate and related analogs. National Center for Biotechnology Information. Link
-
BLD Pharm. (2025).[3] Product Analysis: Methyl 4-formyl-2-(trifluoromethyl)benzoate (CAS 959632-16-7).[1][2][3][6][7][8][9] Link
-
LookChem. (2025). Chemical Property Database: CAS 959632-16-7.[1][2][3] Link
-
Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid derivatives. Link
-
Kalita, T., et al. (2025). "One‐pot procedure for synthesis of methyl 4‐formylbenzoate derivatives." ResearchGate. Link
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- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 96617-71-9|Ethyl 3,5-bis(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 7. CAS:128298-23-7, 3,6-双(三氟甲基)苯-1,2,4,5-四羧酸-毕得医药 [bidepharm.com]
- 8. Cas 959632-16-7,methyl 4-formyl-2-(trifluoromethyl)benzoate | lookchem [lookchem.com]
- 9. 157652-26-1|Methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
